molecular formula C10H7NO B12307242 2-(1-Benzofuran-4-YL)acetonitrile

2-(1-Benzofuran-4-YL)acetonitrile

Cat. No.: B12307242
M. Wt: 157.17 g/mol
InChI Key: XEARDWWYVZVVIX-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the field of organic and medicinal chemistry. acs.orgnumberanalytics.com First synthesized in 1870, this structural motif is prevalent in a multitude of natural products and synthetic compounds, many of which exhibit significant biological activities. acs.orgnih.gov The inherent versatility of the benzofuran nucleus makes it a valuable building block for the creation of complex molecular architectures. numberanalytics.com

The applications of benzofuran derivatives are extensive, spanning pharmaceuticals, agriculture, and materials science. nih.govresearchgate.net In medicinal chemistry, these scaffolds are integral to the development of therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govbohrium.com The unique electronic properties conferred by the oxygen-containing furan ring fused to the aromatic benzene system contribute to the diverse reactivity and biological interactions of these compounds. numberanalytics.com The continuous exploration of novel synthetic routes to benzofuran derivatives, often employing transition-metal catalysis, underscores their enduring importance in contemporary organic synthesis. acs.orgnih.gov

Role of Acetonitrile (B52724) in Advanced Organic Synthesis and Heterocyclic Compound Construction

Acetonitrile (CH₃CN) is more than just a common polar aprotic solvent in organic reactions. mdpi.comwikipedia.org It serves as a crucial two-carbon building block in the synthesis of a variety of organic molecules. researchgate.net Its linear structure, featuring a short C≡N triple bond of approximately 1.16 Å, provides a reactive site for numerous chemical transformations. wikipedia.org

In the construction of heterocyclic compounds, acetonitrile is particularly valuable. mdpi.com It can act as a source of both carbon and nitrogen atoms, facilitating the synthesis of rings such as pyridines, oxazoles, and tetrazoles. mdpi.com The nitrile group is a powerful electron-withdrawing group, activating the adjacent carbon atom for functionalization. researchgate.net This reactivity is harnessed in a variety of synthetic methodologies, including cyanomethylation, the Ritter reaction, and various cyclization reactions, to build complex heterocyclic frameworks. mdpi.com

Structural Context of 2-(1-Benzofuran-4-YL)acetonitrile within Fused Heterocyclic Systems

The compound this compound represents a confluence of the two aforementioned key structural motifs. It is a fused heterocyclic system where an acetonitrile group is attached to the 4-position of a benzofuran ring. This specific arrangement places the chemically versatile cyanomethyl group onto the benzene portion of the benzofuran scaffold.

Overview of Research Trajectories for Benzofuran-Acetonitrile Derivatives

Research involving benzofuran-acetonitrile derivatives is multifaceted, driven by the quest for novel compounds with enhanced biological activities and unique material properties. A significant trajectory involves the use of these derivatives as intermediates in the synthesis of more complex heterocyclic structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions, providing pathways to a diverse range of functionalized benzofurans.

Another key area of investigation is the exploration of the pharmacological potential of these compounds. Given that both the benzofuran and nitrile moieties are present in numerous bioactive molecules, their combination in a single scaffold is a promising strategy for the discovery of new therapeutic agents. researchgate.netbohrium.comresearchgate.net Studies in this area often focus on structure-activity relationships, seeking to understand how modifications to the benzofuran ring or the acetonitrile side chain impact biological efficacy. The development of efficient, metal-catalyzed methods for the synthesis and functionalization of benzofuran-acetonitrile derivatives continues to be an active area of research, aiming to provide access to a wider array of these valuable compounds. acs.orgresearchgate.net

Strategies for Constructing the Benzofuran Core

The assembly of the benzofuran ring system can be achieved through a variety of synthetic transformations, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. These methods offer diverse entry points to the benzofuran scaffold, each with its own advantages in terms of substrate scope, efficiency, and regioselectivity.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Catalysts based on palladium, copper, nickel, ruthenium, and rhodium have all been successfully employed to facilitate the construction of the benzofuran core through various annulation and cyclization strategies.

Palladium catalysts are particularly versatile in promoting the formation of the benzofuran ring. A common and powerful approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, palladium-catalyzed reactions of 2-hydroxystyrenes with iodobenzenes can lead to the formation of benzofurans through a C-H activation and oxidation tandem reaction. While this method is effective for C2- and C3-substituted benzofurans, its direct application for C4-functionalization is less common.

A notable palladium-catalyzed method that provides a potential entry to 4-substituted benzofurans involves the reaction of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids. This reaction, catalyzed by palladium acetate (B1210297), yields benzoyl-substituted benzofurans researchgate.netnih.gov. Although this does not directly produce the target acetonitrile at the 4-position, it highlights a strategy for building a functionalized benzofuran ring.

Another significant palladium-catalyzed approach is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization nih.gov. This method, often co-catalyzed by copper, is a robust way to form the benzofuran ring. The regioselectivity of this reaction is typically governed by the position of the iodo and hydroxyl groups on the starting phenol.

The table below summarizes key aspects of selected palladium-catalyzed reactions for benzofuran synthesis.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
C-H Activation/Oxidation2-Hydroxystyrenes, IodobenzenesPd(OAc)2Tandem reaction, good for C2/C3 substitution.
Annulation2-(2-Formylphenoxy)acetonitriles, Aryl boronic acidsPd(OAc)2Yields benzoyl-substituted benzofurans.
Sonogashira Coupling/CyclizationTerminal alkynes, IodophenolsPdCl2(PPh3)2/CuIVersatile for various substituted benzofurans.

Copper-catalyzed reactions represent another important avenue for benzofuran synthesis. One-pot procedures involving the aerobic oxidative cyclization of phenols and alkynes using a copper catalyst have been reported to regioselectively produce polysubstituted benzofurans scienceopen.com. This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization.

Furthermore, copper-catalyzed one-pot tandem reactions of o-iodophenols, acyl chlorides, and phosphorus ylides provide a rapid route to functionalized benzofurans. This method involves the formation of one C(sp²)–C bond, one C(sp²)–O bond, and one C=C bond in a single operation.

A particularly relevant copper-catalyzed one-pot strategy for constructing substituted benzofurans involves the reaction of o-hydroxy aldehydes, amines, and terminal alkynes in the presence of a copper iodide catalyst nih.gov. This approach has been shown to be effective in deep eutectic solvents, offering a greener alternative.

The following table outlines key features of selected copper-catalyzed methodologies.

Reaction TypeStarting MaterialsCatalyst SystemKey Features
Aerobic Oxidative CyclizationPhenols, AlkynesCu catalystOne-pot, regioselective.
Tandem C-C Couplingo-Iodophenols, Acyl chlorides, Phosphorus ylidesCuBr/1,10-phenanthrolineRapid synthesis of functionalized benzofurans.
One-Pot Three-Component Reactiono-Hydroxy aldehydes, Amines, AlkynesCuIEnvironmentally friendly solvent options.

Nickel, ruthenium, and rhodium catalysts have also emerged as powerful tools for the synthesis of the benzofuran scaffold.

Nickel-catalyzed reactions, for instance, can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones, providing a route to benzofuran derivatives wikipedia.org. The use of Ni(OTf)₂ as a catalyst with 1,10-phenanthroline as a ligand in acetonitrile has been shown to be effective researchgate.netnih.gov.

Ruthenium-catalyzed transformations offer unique pathways to benzofurans. For example, the reaction of m-hydroxybenzoic acids with alkynes, catalyzed by ruthenium, proceeds via C-H alkenylation followed by an oxygen-induced annulation to yield benzofuran derivatives nih.gov. Another approach involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis organic-chemistry.orgorganic-chemistry.org.

Rhodium-catalyzed reactions have proven particularly valuable for accessing otherwise difficult-to-obtain substitution patterns. A significant development is the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate, which selectively constructs C4-substituted benzofurans acs.orgnih.govresearchgate.netatlanchimpharma.com. This method is of high relevance for the synthesis of the target compound, as it provides a direct entry to a benzofuran scaffold functionalized at the desired C4-position. The reaction utilizes a Weinreb amide as a directing group, which can be further functionalized.

A summary of these catalytic systems is presented in the table below.

Metal CatalystReaction TypeStarting MaterialsKey Features
NickelIntramolecular Nucleophilic AdditionAryl halides, Aryl ketonesAccess to various benzofuran derivatives.
RutheniumC-H Alkenylation/Annulationm-Hydroxybenzoic acids, AlkynesForms benzofurans with a carboxylic acid group.
RutheniumIsomerization/Ring-Closing Metathesis1-Allyl-2-allyloxybenzenesVersatile for substituted benzofurans.
RhodiumVinylene Annulationm-Salicylic acid derivatives, Vinylene carbonateSelective synthesis of C4-functionalized benzofurans.

Metal-Free and Organocatalytic Approaches for Benzofuran Ring Formation

While transition-metal catalysis is a dominant strategy, metal-free and organocatalytic methods for benzofuran synthesis have gained increasing attention due to their often milder reaction conditions and avoidance of metal contamination in the final products.

One such approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents organic-chemistry.org. This reaction can be performed stoichiometrically with reagents like (diacetoxyiodo)benzene or catalytically with an iodine(III) catalyst in the presence of a terminal oxidant.

Organocatalytic methods, employing small organic molecules as catalysts, have also been developed. For instance, the phosphine-catalyzed Wittig reaction of o-acylated nitrostyrenes can lead to the formation of alkenyl-substituted benzofurans nih.gov.

The following table highlights key aspects of these metal-free approaches.

Reaction TypeReagents/CatalystsStarting MaterialsKey Features
Oxidative CyclizationHypervalent iodine reagentsortho-HydroxystilbenesMetal-free, mild conditions.
Wittig ReactionPhosphine catalysto-Acylated nitrostyrenesOrganocatalytic route to functionalized benzofurans.

One-Pot Multicomponent Reaction Methodologies for Heterocyclic Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the construction of the benzofuran ring system.

A notable example is the one-pot reaction of o-hydroxy aldehydes, amines, and terminal alkynes, which can be catalyzed by copper iodide to afford amino-substituted benzofurans researchgate.net. This reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide and subsequent intramolecular cyclization.

Another powerful MCR is the Strecker reaction, which can be adapted for the synthesis of benzofuran derivatives. A three-component Strecker-type reaction of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, primary amines, and trimethylsilyl cyanide has been reported for the synthesis of α-aminonitrile-functionalized benzofurans acs.orgnih.gov. While this example functionalizes an existing benzofuran, the principle of the Strecker reaction, which involves the formation of an α-aminonitrile from an aldehyde or ketone, is relevant for the potential synthesis of the target compound from a benzofuran-4-carbaldehyde precursor.

The Ugi four-component reaction is another versatile MCR that has been employed in the synthesis of complex heterocyclic systems. While direct application to the synthesis of this compound is not prominently reported, the Ugi reaction's ability to generate diverse scaffolds makes it a potentially valuable tool in this area.

The table below summarizes key multicomponent reactions for benzofuran synthesis.

Reaction NameComponentsKey Features
Copper-Catalyzed MCRo-Hydroxy aldehydes, Amines, AlkynesOne-pot synthesis of amino-substituted benzofurans.
Strecker-type ReactionKetone/Aldehyde, Amine, Cyanide sourceForms α-aminonitriles, potential for functionalization.
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic acid, IsocyanideGenerates diverse dipeptide-like structures.

Green Chemistry Principles and Sustainable Approaches in Benzofuran Synthesis

In recent years, the principles of green chemistry have become a cornerstone of modern synthetic organic chemistry, guiding the development of more environmentally benign and efficient processes. The synthesis of benzofurans has significantly benefited from these principles through the adoption of innovative techniques that reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-Assisted Synthesis: A prominent green approach is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. This method, often employing Sonogashira coupling conditions, offers significantly shorter reaction times and higher yields compared to conventional heating methods researchgate.netnih.gov. The efficiency of microwave heating allows for rapid optimization of reaction conditions and the construction of diverse benzofuran libraries researchgate.net.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another sustainable avenue for benzofuran synthesis. Ultrasound irradiation has been utilized in the one-pot synthesis of 2-substituted benzofurans, promoting C-C and C-O bond-forming reactions . This technique is characterized by shorter reaction times, operational simplicity, and often leads to higher product yields under ambient temperature and pressure, contributing to a greener synthetic protocol.

Catalyst-Free and Solvent-Free Reactions: A significant advancement in sustainable benzofuran synthesis is the development of catalyst-free and solvent-free reaction conditions. Researchers have reported the synthesis of benzofuran derivatives from the cascade reaction of nitroepoxides and salicylaldehydes without the need for a catalyst, using only a base and a minimal amount of a recyclable solvent like DMF orgsyn.org. Additionally, some multicomponent reactions for the synthesis of functionalized benzofurans can be performed under solvent-free conditions, further reducing the environmental impact divyarasayan.org. Electrochemical methods also offer a catalyst-free and green approach to synthesizing new benzofuran derivatives in aqueous media researchgate.net.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts have been made to replace hazardous organic solvents with more sustainable alternatives. Water, for instance, has been used as a solvent in palladium-catalyzed Sonogashira coupling reactions for the synthesis of benzofurans . Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as eco-friendly reaction media for the synthesis of 3-aminobenzofurans organic-chemistry.orggoogle.com.

Strategies for Incorporating the Acetonitrile Moiety

The introduction of the acetonitrile group onto the benzofuran scaffold is a key step in the synthesis of the target compound and its analogs. Various strategies have been developed to achieve this, ranging from direct C-C bond formation to the use of acetonitrile as a versatile building block.

Cyanomethylation Reactions and C-C Bond Forming Processes

Direct cyanomethylation of a pre-formed benzofuran ring or its precursors is a primary strategy for installing the acetonitrile moiety. This typically involves the reaction of a suitable benzofuran derivative with a cyanomethylating agent. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Sonogashira coupling of o-halophenols with terminal alkynes, followed by cyclization, is a well-established method for constructing the benzofuran core, which can then be further functionalized researchgate.netnih.govorganic-chemistry.orgthieme-connect.com. While direct cyanomethylation of the benzofuran ring itself is less commonly reported, the introduction of a cyanomethyl group can be achieved through the functionalization of a suitable handle on the ring, such as a halogen or a triflate.

Acetonitrile as a C2N Building Block in Heterocyclic Synthesis

Acetonitrile can serve as a versatile C2N building block in the construction of various heterocyclic systems. In the context of benzofuran synthesis, precursors containing an acetonitrile group are often employed. For example, 2-(2-formylphenoxy)acetonitriles can be used as starting materials in palladium-catalyzed reactions with aryl boronic acids to yield benzoyl-substituted benzofurans researchgate.netnih.gov. In this case, the acetonitrile moiety is integral to the starting material that undergoes cyclization to form the benzofuran ring. This approach highlights the utility of acetonitrile derivatives as key synthons in the construction of the heterocyclic core.

Utilization of Acetonitrile as a Solvent and Ligand in Catalytic Reactions

Acetonitrile is a widely used polar aprotic solvent in organic synthesis due to its ability to dissolve a broad range of reactants and its relatively high dielectric constant. In the synthesis of benzofurans, acetonitrile is frequently employed as the reaction solvent in various catalytic systems, including those based on palladium, copper, and nickel.

For instance, palladium-catalyzed syntheses of benzofurans, such as those involving Sonogashira coupling or intramolecular C-H activation, are often performed in acetonitrile researchgate.netnih.govnih.govacs.org. Similarly, nickel-catalyzed intramolecular nucleophilic addition reactions for the formation of benzofuran derivatives have been shown to proceed efficiently in acetonitrile researchgate.netorganic-chemistry.orgarkat-usa.org.

Beyond its role as a solvent, acetonitrile can also act as a ligand in transition metal catalysis. Its nitrogen atom possesses a lone pair of electrons that can coordinate to the metal center, influencing the catalyst's reactivity and stability. In some palladium-catalyzed reactions for benzofuran synthesis, the coordinating effect of acetonitrile as a solvent can play a crucial role in the reaction outcome.

Functionalization of Pre-existing Benzofuran Scaffolds with Acetonitrile Derivatives

Another effective strategy involves the synthesis of the benzofuran core first, followed by the introduction of the acetonitrile group. This approach allows for greater flexibility in the synthesis of a variety of substituted benzofuran-acetonitriles.

A common method is the conversion of a functional group on the benzofuran ring into a cyanomethyl group. For example, a benzofuran bearing a hydroxymethyl or halomethyl group at the desired position can be converted to the corresponding acetonitrile derivative through nucleophilic substitution with a cyanide salt. Palladium-catalyzed cross-coupling reactions can also be employed to introduce a cyanomethyl group onto a pre-functionalized benzofuran. For instance, a halogenated benzofuran can be coupled with a suitable cyanomethylating agent.

Specific Synthetic Routes to this compound and its Structural Analogs

The synthesis of this compound and its analogs often starts from readily available precursors like 4-hydroxybenzonitrile. One common approach involves the O-alkylation of 4-hydroxybenzonitrile with a suitable two-carbon synthon bearing a leaving group, followed by an intramolecular cyclization to construct the furan ring.

A key strategy for the synthesis of 4-substituted benzofurans is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for C-C bond formation. In the context of this compound synthesis, a suitably substituted 2-iodophenol derivative can be coupled with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring researchgate.netnih.govorganic-chemistry.orgthieme-connect.com. The acetonitrile moiety can either be present on one of the starting materials or introduced in a subsequent step.

Below are illustrative tables summarizing synthetic approaches to benzofuran derivatives, which could be adapted for the synthesis of the target compound.

Table 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans

Entry2-IodophenolAlkyneAryl IodideCatalyst SystemConditionsYield (%)
12-IodophenolPhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂ / CuIMicrowave, 120°C, 15 min85
24-Methoxy-2-iodophenol1-Octyne4-IodotoluenePd(OAc)₂ / PPh₃ / CuIMicrowave, 140°C, 20 min78
32-IodoresorcinolPropyne-Pd(PPh₃)₄ / CuITHF, rt, 18 h72

This table presents generalized data from Sonogashira coupling reactions for the synthesis of various benzofuran derivatives, illustrating the versatility of the method.

Table 2: Synthesis of Benzofuran Derivatives via Intramolecular Cyclization

EntryStarting MaterialReagentsConditionsProductYield (%)
12-(2-Formylphenoxy)acetonitrileArylboronic acid, Pd(OAc)₂, bpyToluene, 90°C2-Aroylbenzofuran58-94
2o-AlkynylphenolI₂CH₂Cl₂, rt3-Iodo-2-substituted benzofuran85-95
3Salicylaldehyde, ChloroacetoneK₂CO₃Acetone, reflux2-AcetylbenzofuranHigh

This table showcases different cyclization strategies to form the benzofuran ring, starting from precursors that could be adapted to include the cyanomethyl group at the 4-position.

An exploration of synthetic strategies for a key chemical intermediate, this compound, and its related structural analogs reveals a variety of sophisticated chemical methodologies. The construction of the benzofuran-acetonitrile scaffold is a focal point of research due to its presence in numerous biologically active compounds. This article details several prominent and innovative synthetic routes, focusing exclusively on the chemical transformations that lead to these important molecular structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)acetonitrile

InChI

InChI=1S/C10H7NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4H2

InChI Key

XEARDWWYVZVVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CC#N

Origin of Product

United States

Reaction Mechanisms and Mechanistic Studies for the Synthesis of Benzofuran Acetonitrile Compounds

Elucidation of Intramolecular Cyclization Pathways in Benzofuran (B130515) Formation

The construction of the benzofuran ring system predominantly relies on intramolecular cyclization, a process that forms the core furan (B31954) ring fused to the benzene (B151609) ring. This can occur through several distinct bond-forming pathways. The choice of pathway is largely dictated by the starting materials and reaction conditions.

Key intramolecular cyclization strategies for benzofuran synthesis include:

O–C2 Bond Formation : This is a common pathway starting from precursors like o-alkynylphenols. nih.gov Transition metal catalysts activate the alkyne for a nucleophilic attack by the phenolic oxygen, leading to a 5-endo-dig cyclization. nih.gov

C3–C3a Bond Formation : This route can involve the cyclization of intermediates derived from aryl ethers.

C7a–O Bond Formation : This pathway involves linking the phenolic oxygen to the benzene ring, often through direct oxidative C-O bond formation from electron-rich aryl ketones, a reaction mediated by catalysts like FeCl3. nih.gov

In the context of acetonitrile-substituted benzofurans, a notable pathway begins with 2-hydroxyarylacetonitriles. A palladium-catalyzed, one-pot synthesis of 2-arylbenzofurans proceeds via a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. nih.gov The proposed mechanism involves an initial desulfinative addition followed by an intramolecular annulation reaction, where the phenolic oxygen attacks an intermediate to close the furan ring. nih.gov Similarly, catalyst-free domino reactions have been developed where 2-(2-hydroxyaryl)acetonitrile undergoes a cascade SNAr/cyclization/condensation sequence to form complex fused benzofuran systems. rsc.org Another approach involves a base-promoted intramolecular cyclization of o-bromobenzylvinyl ketones, which demonstrates a transition-metal-free method for forming the benzofuran scaffold. nih.gov

Table 1: Key Intramolecular Cyclization Pathways in Benzofuran Synthesis
PathwayTypical PrecursorKey Bond FormationCatalyst/ConditionsReference
Hydroalkoxylationo-AlkynylphenolsO–C2Transition Metals (Pd, In) nih.gov
Oxidative Cyclizationo-AlkenylphenolsO–C2Pd/C, Iodine(III) nih.gov
Tandem Annulation2-HydroxyarylacetonitrilesO–C2Palladium Catalysts nih.gov
Base-Promoted Cyclizationo-Bromobenzylvinyl KetonesC-O Ring ClosurePotassium tert-Butoxide nih.gov

Detailed Catalytic Cycles and Ligand Effects in Transition-Metal-Mediated Reactions

Transition metals such as palladium, copper, nickel, and rhodium are pivotal in catalyzing the formation of benzofurans, offering high efficiency and selectivity. nih.govacs.org The catalytic cycles for these reactions typically involve a sequence of fundamental organometallic steps.

Palladium-Catalyzed Cycles: A common palladium-catalyzed synthesis of benzofurans from o-alkenylphenols involves a sequence that can include a Heck reaction followed by an oxidative cyclization. nih.gov For precursors like 2-(2-formylphenoxy)acetonitriles, a palladium acetate-catalyzed reaction with aryl boronic acids leads to benzoyl-substituted benzofurans. nih.govacs.org The cycle is believed to involve:

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

Coordination and Insertion: The nitrile moiety coordinates with the palladium, followed by intramolecular insertion.

Hydrolysis and Condensation: The resulting intermediate undergoes hydrolysis and aldol condensation to yield the final product. acs.org

Copper-Catalyzed Cycles: Copper catalysts are frequently used, often in conjunction with palladium in reactions like the Sonogashira coupling of iodophenols and terminal alkynes, which is followed by intramolecular cyclization. nih.gov In some mechanisms, a copper acetylide intermediate is formed, which then reacts with other components. nih.gov For instance, the reaction of salicylaldehyde-derived Schiff bases with alkenes, catalyzed by copper chloride, is presumed to proceed through the coupling of a copper acetylide with a base-generated intermediate. nih.gov

Nickel-Catalyzed Cycles: Nickel catalysts can provide the necessary activation energy for intramolecular nucleophilic addition reactions. nih.govacs.org A typical pathway involves the reduction of a nickel(II) salt with zinc powder in the presence of a ligand, such as 1,10-phenanthroline. nih.govacs.org This generates a catalytically active Ni(0) species, which undergoes oxidative addition, followed by nucleophilic addition, transmetalation, and subsequent elimination to furnish the benzofuran product. nih.govacs.org

Ligand Effects: Ligands play a crucial role in modulating the reactivity and stability of the metal catalyst. In nickel-catalyzed reactions, 1,10-phenanthroline is often used to stabilize the nickel center and facilitate the catalytic cycle. nih.govacs.org For palladium catalysts, phosphine ligands like tricyclohexylphosphine (PCy₃) or N-heterocyclic carbenes (NHCs) such as IPr can significantly enhance reaction efficiency. nih.govnih.gov In rhodium-catalyzed reactions for synthesizing C4-substituted benzofurans, a sterically less demanding cyclopentadienyl (Cp) ligand has shown superior activity compared to the more common pentamethylcyclopentadienyl (Cp*) ligand. acs.orgacs.org

Table 2: Overview of Catalytic Systems in Benzofuran Synthesis
Metal CatalystCommon Ligand(s)Key Mechanistic StepsTypical PrecursorsReference
Palladium (Pd)PPh₃, PCy₃, bpyOxidative Addition, Transmetalation, Reductive Eliminationo-Iodophenols, 2-Hydroxyarylacetonitriles nih.govacs.org
Copper (Cu)1,10-PhenanthrolineFormation of Copper Acetylide, Radical TransferSalicylaldehydes, Terminal Alkynes nih.gov
Nickel (Ni)1,10-PhenanthrolineOxidative Addition, Nucleophilic Addition, TransmetalationAryl Halides and Ketones nih.govacs.org
Rhodium (Rh)Cyclopentadienyl (Cp)C-H Activation, Migratory Insertion, β-Oxygen Eliminationm-Salicylic Acid Derivatives, Vinyl Carbonate nih.govacs.org

Mechanisms of C-C and C-O Bond Formation Involving Acetonitrile (B52724) Derivatives

The incorporation of the acetonitrile moiety into the benzofuran structure involves specific C-C and C-O bond-forming steps.

C-O Bond Formation: The crucial C-O bond that forms the furan ring is typically created through an intramolecular nucleophilic attack of the phenolic hydroxyl group. In the synthesis from 2-hydroxyarylacetonitriles, this cyclization (annulation) is the key step that follows the initial C-C bond formation. nih.gov Similarly, a domino reaction starting with 2-(2-bromophenoxy)acetonitrile involves an intramolecular carbanion-yne cyclization in a 5-exo-dig manner to forge the C-O bond and complete the furan ring. organic-chemistry.org

C-C Bond Formation: The formation of a C-C bond to attach a substituent is often achieved via cross-coupling reactions. The palladium-catalyzed synthesis of 2-aroylbenzo[b]furans from α-(2-formylaryloxy)acetonitriles and arylboronic acids is a prime example. organic-chemistry.org The mechanism involves the transfer of the aryl group from boron to palladium (transmetalation), which then couples with the carbon framework of the acetonitrile precursor. acs.org Another significant strategy is the Sonogashira coupling, where a C(sp)-C(sp²) bond is formed between a terminal alkyne and an aryl halide, which then serves as the backbone for the subsequent cyclization. nih.gov

The use of acetonitrile itself as a reactant can lead to C-C bond cleavage under certain conditions, such as solvothermal reactions with copper cyanide, although this is less common in targeted benzofuran synthesis. researchgate.net More relevant are cascade radical cyclizations where a cyanomethyl radical, generated from acetonitrile, attacks an alkyne to initiate a sequence of C-C bond formations. mdpi.com

Role of Reactive Intermediates and Transition States in Reaction Selectivity and Efficiency

The outcome of benzofuran synthesis is heavily influenced by the nature of the reactive intermediates and transition states involved.

Organometallic Intermediates: In transition-metal-catalyzed reactions, the structure of the organometallic intermediates dictates the regioselectivity. For instance, the 5-endo-dig cyclization of o-alkynylphenols is preferred over the 6-exo-dig pathway due to the favorable geometry of the transition state when the alkyne is activated by a metal catalyst like palladium or indium. nih.gov

Radical Intermediates: Some syntheses proceed through radical pathways. A visible-light-mediated, photocatalyst-free cyclization of 1,6-enynes involves a radical-mediated 5-exo-dig cyclization to form the benzofuran core. nih.gov In copper-catalyzed O–H/C–H coupling reactions, a proposed mechanism involves a radical transfer to the copper catalyst to generate an intermediate that subsequently cyclizes. nih.govacs.org

Iminium and Oxonium Ions: In certain one-pot syntheses involving salicylaldehydes, amines, and alkynes, the reaction is proposed to proceed via the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. nih.govacs.org Acid-catalyzed cyclizations of acetals can proceed through an oxonium ion intermediate, where the subsequent nucleophilic attack by the phenyl ring determines the regioselectivity of the final product. wuxiapptec.com

Gold Carbene Intermediates: Gold-catalyzed reactions can involve highly reactive α-imino or α-oxo gold carbene intermediates. rsc.orgnih.gov These carbenoids are generated from precursors like diazo compounds or via the activation of alkynes, and their subsequent reactions, such as C-H bond insertion or cyclopropanation, drive the formation of complex heterocyclic structures. rsc.orgnih.gov

Exploration of Photochemical Cyclization Mechanisms Relevant to Benzofurans

Photochemical methods offer an alternative, often metal-free, approach to synthesizing benzofuran rings under mild conditions. These reactions typically involve the generation of highly reactive species upon irradiation.

One notable photochemical route involves a tandem reaction between 2-chlorophenol derivatives and terminal alkynes. researchgate.net This one-step, metal-free process is believed to proceed via a photochemically generated aryl cation intermediate . researchgate.net This highly electrophilic species facilitates the tandem formation of an aryl-C bond and a C-O bond to construct the benzofuran ring. researchgate.net The use of acetonitrile as a solvent is often favored for experiments involving aryl cation reactivity. researchgate.net

Another strategy is the visible-light-mediated cyclization of 1,6-enynes with bromomalonates. nih.gov This reaction proceeds without any photocatalyst, oxidant, or transition metal. nih.gov The proposed mechanism involves a radical-mediated pathway that includes a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization to yield the substituted benzofuran product. nih.gov These photochemical approaches align with the principles of green chemistry by avoiding harsh reagents and high temperatures. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 1 Benzofuran 4 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(1-Benzofuran-4-yl)acetonitrile by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) ring and the methylene (B1212753) protons of the acetonitrile (B52724) substituent. The aromatic region will show complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) and furan (B31954) rings. The methylene protons, being adjacent to the electron-withdrawing nitrile group and the aromatic ring, are anticipated to appear as a singlet in the range of 3.8-4.2 ppm. The protons on the furan part of the benzofuran system (at positions 2 and 3) typically resonate at higher chemical shifts compared to the benzene ring protons. Specifically, the proton at position 2 is expected to appear as a doublet, while the proton at position 3 will also be a doublet. The protons on the benzene ring (positions 5, 6, and 7) will show characteristic aromatic splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Furan)~7.6-7.8d
H-3 (Furan)~6.7-6.9d
H-5, H-6, H-7 (Benzene)~7.2-7.5m
-CH₂CN (Methylene)~3.9-4.1s
Note: This is a predicted spectrum based on known values for similar benzofuran derivatives. The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, ten distinct signals are expected. The nitrile carbon (-C≡N) will appear in the characteristic downfield region for this functional group, typically around 117-120 ppm. The methylene carbon (-CH₂CN) will be found further upfield. The eight carbons of the benzofuran ring will have chemical shifts in the aromatic region (approximately 105-155 ppm), with the oxygen-bearing carbons (C-7a and C-2) resonating at the lower field end of this range.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C≡N~117
-CH₂CN~20-25
C-2~145
C-3~107
C-3a~128
C-4~120
C-5~123
C-6
C-7~111
C-7a~155
Note: This is a predicted spectrum. Experimental verification is required for precise assignments.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the benzene ring (H-5, H-6, H-7) and between the furan protons (H-2 and H-3).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals to their corresponding carbon signals, for example, confirming the assignments of the -CH₂CN group and each C-H pair in the benzofuran ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

IR and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is expected in the range of 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzofuran ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also give a characteristic absorption. In the Raman spectrum, the nitrile stretch is also expected to be a strong and sharp band. The symmetric breathing vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-C≡NStretching2240 - 2260Strong, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
C-O-C (ether)Stretching1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₇NO), the calculated exact mass is 157.0528 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 157. A significant fragmentation pathway would likely involve the loss of the cyanomethyl radical (•CH₂CN) to give a stable benzofuranyl cation at m/z = 117. Another possible fragmentation is the loss of a hydrogen cyanide molecule (HCN) from the molecular ion, leading to a fragment at m/z = 130. The base peak could be either the molecular ion or a major fragment, depending on their relative stabilities.

Ion m/z (expected) Identity
[C₁₀H₇NO]⁺157Molecular Ion [M]⁺
[C₈H₅O]⁺117[M - CH₂CN]⁺
[C₉H₆O]⁺130[M - HCN]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran moiety is a significant chromophore. Benzofuran itself typically shows absorption bands around 245, 275, and 282 nm, which are attributed to π → π* transitions within the conjugated system. The presence of the cyanomethyl group at the 4-position is expected to cause a slight bathochromic (red) shift in these absorption maxima due to its electronic interaction with the benzofuran ring. The spectrum of this compound is therefore predicted to show strong absorptions in the UV region, characteristic of its extended π-conjugated system.

Transition Predicted λₘₐₓ (nm)
π → π*~250 - 290
Note: The exact absorption maxima and molar absorptivities would need to be determined experimentally in a specified solvent.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A study on (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile revealed that the molecule adopts the Z isomeric form, where the 1-benzofuran ring is positioned trans to the bulky 3,4,5-trimethoxyphenyl group. nih.govresearchgate.net This conformation is likely favored to minimize steric hindrance. The crystal packing of this compound is characterized by π-π stacking interactions between the benzofuran moieties of adjacent molecules, with a furan ring centroid-centroid distance of 3.804 Å and a perpendicular spacing of 3.409 (3) Å. nih.govresearchgate.net The dihedral angle between the trimethoxyphenyl ring and the acrylonitrile (B1666552) group was found to be 24.2 (2)°. nih.govresearchgate.net

In another example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined to be in the triclinic space group P-1. asianpubs.org A noteworthy feature of this structure is that the benzofuran ring and the succinimide (B58015) ring are not coplanar, exhibiting a significant dihedral angle of approximately 59.42°. asianpubs.org The crystal packing in this case is stabilized by a combination of C-H···O intermolecular hydrogen bonds and C-H···π interactions, which together form a 2D supramolecular network. asianpubs.org

The analysis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one provides another interesting case, where two independent molecules (A and B) are present in the asymmetric unit. vensel.org Both molecules are highly planar, with only minor deviations. vensel.org These two molecules are assembled parallel to each other, indicating potential π-stacking interactions. vensel.org

These examples demonstrate that the solid-state conformation of benzofuran derivatives is governed by a delicate balance of intramolecular steric effects and intermolecular forces such as hydrogen bonding and π-π stacking. The nature and position of substituents play a critical role in dictating the final crystal packing arrangement. The insights gained from these structurally similar compounds provide a valuable framework for predicting the likely solid-state behavior of this compound.

Crystallographic Data for Structurally Similar Benzofuran Derivatives

Compound NameCrystal SystemSpace GroupUnit Cell ParametersKey Structural FeaturesRef
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester TriclinicP-1a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)°Non-coplanar benzofuran and succinimide rings; 2D supramolecular layers via C-H···O and C-H···π interactions. asianpubs.org
(Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ---------Z isomer; π-π stacking of benzofuran rings with a centroid-centroid distance of 3.804 (5) Å. nih.govresearchgate.net
3-(Propan-2-ylidene)benzofuran-2(3H)-one MonoclinicP2₁/ca = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)°Two independent, highly planar molecules in the asymmetric unit. vensel.org

Computational Chemistry and Theoretical Studies of 2 1 Benzofuran 4 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

For many benzofuran (B130515) derivatives, DFT calculations serve as a foundational method to investigate their electronic properties and chemical reactivity. physchemres.org These analyses are crucial for understanding reaction mechanisms and designing new molecules with desired characteristics. nih.govnih.gov

Geometry Optimization and Conformational Analysis

A standard first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For related benzofuran compounds, calculations have determined key bond lengths, bond angles, and dihedral angles, which are often compared with experimental data when available. physchemres.org This process is essential as the molecular conformation dictates its properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Softness

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for characterizing chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. In studies of other benzofurans, the distribution and energy levels of the HOMO and LUMO have been calculated to understand charge transfer within the molecule. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net These maps illustrate the regions of a molecule that are electron-rich (sites for electrophilic attack) and electron-poor (sites for nucleophilic attack). For various aromatic and heterocyclic compounds, MEP analysis has been instrumental in identifying reactive sites. physchemres.org

Analysis of Global and Local Reactivity Descriptors

From the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index. These descriptors provide quantitative measures of a molecule's stability and reactivity, which have been calculated for numerous benzofuran derivatives to explain their chemical behavior. physchemres.org

Non-Linear Optical (NLO) Properties Investigations

Benzofuran derivatives are among the organic compounds that have been investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. nih.gov Computational methods are used to calculate properties like polarizability and first-order hyperpolarizability to assess a molecule's potential as an NLO material. These properties are highly dependent on the molecular structure, particularly the presence of electron donor-acceptor groups connected by a π-conjugated system. physchemres.org

Quantum Chemical Descriptors in Structure-Property Relationship Studies

Quantum chemical descriptors, derived from computational calculations, are frequently used in Quantitative Structure-Property Relationship (QSPR) studies. chemrxiv.orgchemrxiv.org These studies aim to build mathematical models that correlate a molecule's structural features with its physical or chemical properties. Descriptors such as molecular weight, connectivity indices, and various quantum-derived parameters are used to predict properties without the need for experimental measurement. While this approach has been applied to classes of compounds, specific QSPR models for 2-(1-Benzofuran-4-YL)acetonitrile are not documented.

Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts, UV-Vis absorption)

Computational chemistry provides powerful tools to predict the spectroscopic characteristics of molecules like this compound, offering insights that complement and guide experimental work. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are at the forefront of these predictive efforts.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide the vibrational frequencies and intensities of the fundamental modes of the molecule. For this compound, key vibrational modes would include the C≡N stretch of the nitrile group, various C-H stretching and bending modes of the aromatic and methylene (B1212753) groups, and the characteristic vibrations of the benzofuran ring system. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, employed within a DFT framework, is a common and reliable approach. Calculations would yield the isotropic shielding values for each nucleus, which are then referenced against a standard (e.g., Tetramethylsilane - TMS) to provide the chemical shifts (δ). For this compound, theoretical calculations would help in assigning the signals of the protons and carbons in the complex aromatic region of the benzofuran moiety, as well as the methylene and nitrile carbons.

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of organic molecules are predicted using TD-DFT calculations. These computations provide information about the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the benzofuran ring system. The position and intensity of these absorption maxima are sensitive to the electronic structure of the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative)

Spectroscopic ParameterPredicted Value (Illustrative)Notes
IR (cm⁻¹)
ν(C≡N)~2250Characteristic nitrile stretch.
ν(Ar-H)~3100-3000Aromatic C-H stretching.
ν(CH₂)~2950-2850Methylene C-H stretching.
¹H NMR (ppm)
Aromatic Protons~7.0-8.0Complex multiplet patterns expected.
Methylene Protons~3.8Influenced by the benzofuran ring and nitrile group.
¹³C NMR (ppm)
C≡N~117Characteristic chemical shift for a nitrile carbon.
Aromatic Carbons~110-155Wide range due to diverse chemical environments.
Methylene Carbon~20
UV-Vis (nm)
λmax~250-300Corresponding to π-π* transitions.

Note: The values in this table are illustrative and based on typical ranges for similar functional groups. Actual values would require specific quantum chemical calculations.

Consideration of Solvent Effects in Theoretical Calculations

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Therefore, incorporating solvent effects into theoretical calculations is crucial for obtaining accurate predictions that can be compared with experimental results, which are typically measured in solution.

Several computational models are used to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on molecular geometry and spectroscopic properties. For this compound, using a solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) in a PCM calculation would be relevant for predicting its spectroscopic parameters in those media. mdpi.compitt.edu

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific interactions, such as hydrogen bonding. While computationally more demanding, this method can provide a more detailed and accurate picture of the solute-solvent interactions. For instance, studying the interaction of water molecules with the nitrile group of this compound would necessitate an explicit solvent model.

The choice of solvent can lead to noticeable shifts in the calculated spectroscopic parameters. For example, the position of the C≡N stretching frequency in the IR spectrum and the chemical shifts of protons in the vicinity of the polar nitrile group in the NMR spectrum are expected to be sensitive to the polarity of the solvent. researchgate.net Similarly, the λmax in the UV-Vis spectrum can exhibit solvatochromic shifts.

Synthetic Utility and Derivatization of 2 1 Benzofuran 4 Yl Acetonitrile

2-(1-Benzofuran-4-YL)acetonitrile as a Key Building Block in the Synthesis of Complex Organic Molecules

The benzofuran (B130515) moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drugs. chemrxiv.orgrsc.org Consequently, this compound, as a derivative, is an attractive starting material for the synthesis of complex organic molecules. Its utility is demonstrated in the construction of various heterocyclic systems and substituted benzofurans.

The strategic importance of acetonitrile (B52724) as a building block in organic synthesis is well-documented, allowing for atom-efficient transformations. ntnu.no In the context of this compound, the nitrile group and the adjacent methylene (B1212753) bridge offer multiple reaction sites for elaboration and diversification.

For instance, palladium-catalyzed reactions involving arylboronic acids can be employed to introduce aryl groups, leading to the formation of 2-arylbenzofurans. organic-chemistry.org This highlights the role of the benzofuran acetonitrile as a key intermediate in the assembly of more complex molecular architectures.

Chemical Transformations of the Acetonitrile Group

The acetonitrile group in this compound is a focal point for a variety of chemical modifications, enabling its conversion into other valuable functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk In acidic hydrolysis, the nitrile is typically heated with a strong acid like sulfuric acid, which proceeds through an amide intermediate to yield the corresponding carboxylic acid. ucalgary.ca

Alternatively, alkaline hydrolysis with a base such as sodium hydroxide (B78521) also proceeds via an amide, initially forming a carboxylate salt. chemistrysteps.com Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org The resulting carboxylic acid can then be esterified through various standard methods.

Table 1: Hydrolysis of Nitriles to Carboxylic Acids
ConditionReagentsIntermediateFinal Product
AcidicStrong acid (e.g., H₂SO₄), heatAmideCarboxylic Acid
AlkalineStrong base (e.g., NaOH), heatAmide, Carboxylate SaltCarboxylic Acid (after acidification)

The nitrile functionality can be reduced to a primary amine, 2-(1-benzofuran-4-yl)ethanamine. This transformation is crucial for introducing a basic nitrogen atom, which is a common feature in many pharmacologically active compounds. Various reducing agents can be employed for this purpose. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.gov This method is effective for nitriles with both electron-withdrawing and electron-donating groups. nih.gov

The nitrile group of this compound can participate in cyclization reactions to construct new heterocyclic rings. These reactions often involve the alpha-carbon and the nitrile nitrogen, leading to the formation of five or six-membered rings. For example, nitriles can react with other bifunctional molecules to yield various heterocyclic systems. The specific outcome depends on the reaction partners and conditions employed.

The presence of the electron-withdrawing nitrile group renders the alpha-carbon acidic, making it susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

This reactivity allows for the introduction of a wide range of substituents at the alpha-position, further expanding the synthetic utility of this compound. For instance, the anion can react with alkyl halides, aldehydes, and ketones. researchgate.net Palladium-catalyzed addition of arylboronic acids to the nitrile can also lead to the formation of 2-aroylbenzo[b]furans. organic-chemistry.org

Functionalization Strategies for the Benzofuran Core of this compound

The benzofuran nucleus itself is amenable to various functionalization reactions, allowing for the modification of the aromatic ring system. researchgate.netnih.gov These transformations can be used to introduce substituents at different positions on the benzofuran core, thereby modulating the electronic and steric properties of the molecule.

Annelation Reactions for Extended Fused Polycyclic Systems

The activated methylene group in this compound serves as a versatile handle for the construction of additional fused rings, leading to the formation of extended polycyclic systems. This synthetic strategy is of significant interest for the development of novel materials with unique photophysical properties and for the synthesis of complex heterocyclic compounds with potential biological activity. Annelation reactions involving this substrate typically proceed through the reaction of the carbanion generated from the acetonitrile moiety with various electrophiles, leading to cyclization and the formation of new ring systems.

A variety of annelation strategies can be employed, including reactions with bifunctional electrophiles that lead to the formation of five- or six-membered heterocyclic rings fused to the benzofuran scaffold. Common approaches include the Thorpe-Ziegler reaction for the synthesis of fused pyridines and the Gewald reaction for the formation of fused thiophenes.

A notable example of constructing a fused pyridine (B92270) ring involves a catalyst-free domino reaction. While not starting directly from this compound, a related approach utilizes 2-(2-hydroxyaryl)acetonitriles in a one-pot synthesis with 4,6-dichloropyrimidine-5-carbaldehyde (B460487) to yield benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org This process occurs through a cascade of reactions including nucleophilic aromatic substitution (SNAr), intramolecular cyclization to form the benzofuran ring, and subsequent condensation to build the fused pyridine and pyrimidine (B1678525) rings. This methodology highlights the potential of the cyanomethyl group in orchestrating complex ring-forming sequences.

Furthermore, the active methylene group of similar acetonitrile derivatives can participate in cyclocondensation reactions with various reagents to form a range of fused heterocyclic systems. For instance, reactions with α,β-unsaturated ketones can lead to fused pyridinone systems, while reaction with carbon disulfide followed by alkylation and cyclization can afford fused thiophene (B33073) derivatives.

The following table summarizes representative annelation reactions for the synthesis of extended fused polycyclic systems from benzofuran acetonitrile derivatives.

Starting MaterialReagent(s)ProductReaction Type
2-(2-Hydroxyaryl)acetonitrile4,6-Dichloropyrimidine-5-carbaldehydeBenzofuran-fused pyrido[4,3-d]pyrimidineDomino condensation (SNAr/cyclization/condensation) rsc.org

While direct literature examples for the annelation reactions of this compound are not extensively documented, the reactivity of the analogous active methylene group in similar heterocyclic acetonitriles provides a strong basis for its utility in constructing diverse polycyclic architectures. Future research in this area could further expand the library of fused polycyclic systems derived from this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-benzofuran-4-yl)acetonitrile, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted benzofuran precursors followed by nitrile functionalization. For example, benzofuran derivatives are often synthesized via acid-catalyzed cyclization of phenoxy acetals or Pd-mediated coupling reactions . Optimization may involve varying catalysts (e.g., p-toluenesulfonic acid for cyclization) or solvents (acetonitrile as a polar aprotic medium) . Design of Experiments (DOE) can systematically assess variables like temperature, stoichiometry, and reaction time to enhance yield and purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 6.5–8.0 ppm for benzofuran) and the nitrile carbon (δ ~120 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated for structurally similar compounds like 2-(4-methoxy-1H-indol-3-yl)acetonitrile (R factor = 0.088) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles can release toxic vapors.
  • Storage : Store in a dark, inert atmosphere at room temperature to prevent degradation . Emergency procedures should align with GHS hazard statements (e.g., H301: Toxic if swallowed) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect can be modeled to assess its impact on benzofuran’s aromatic system.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile’s role in reaction mechanisms) . Software like Gaussian or ORCA can validate experimental data, such as LogD (partition coefficient) or pKa values .

Q. What strategies resolve contradictions in reported biological activity data for benzofuran-acetonitrile derivatives?

  • Methodological Answer :

  • Data Normalization : Standardize assay conditions (e.g., MIC testing against Mycobacterium tuberculosis at consistent inoculum sizes) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) across studies. For instance, antimicrobial activity in 2-(1-benzofuran-2-yl) derivatives correlates with para-substituted electron-deficient rings .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate and statistically validate disparate datasets.

Q. How can the purity of this compound be quantified, and what analytical techniques detect common impurities?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve nitrile-containing impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., unreacted precursors) using electron ionization (EI) mode.
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.

Q. What role does the nitrile group play in the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy. Nitriles are generally stable in acidic conditions but hydrolyze to amides/carboxylic acids in strong bases.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d) under nitrogen/air atmospheres. For related acetonitriles, Td_d ranges from 150–250°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.